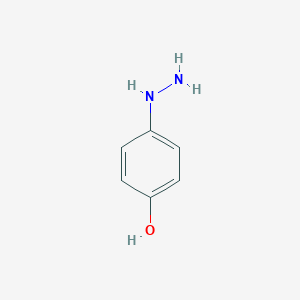

4-Hydrazinylphenol

Description

Contextualization within Hydrazine (B178648) and Phenol (B47542) Chemistry

4-Hydrazinylphenol, also known as (4-Hydroxyphenyl)hydrazine, integrates two highly reactive functional groups onto a single benzene (B151609) ring: a hydroxyl (-OH) group characteristic of phenols and a hydrazinyl (-NHNH2) group. cymitquimica.comchemspider.com The phenol moiety imparts acidic properties and susceptibility to electrophilic substitution on the aromatic ring. The hydrazine group, a derivative of ammonia (B1221849), is basic and a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones. wikipedia.org This duality of reactive sites makes this compound a versatile precursor for the synthesis of a wide array of more complex molecules. It is often handled as a hydrochloride salt (this compound hydrochloride) to improve its stability. cymitquimica.combldpharm.com

Research Significance and Interdisciplinary Scope

The significance of this compound in research stems from its role as a key intermediate in the synthesis of various heterocyclic compounds and other organic molecules. wikipedia.org Its derivatives have shown potential in diverse fields, highlighting the interdisciplinary nature of its applications.

The presence of both a hydrogen-bond-donating hydroxyl group and a reactive hydrazine functionality allows for the construction of molecules with specific three-dimensional structures and chemical properties. This has led to its use in the development of novel compounds with potential applications in medicinal chemistry, materials science, and analytical chemistry. evitachem.comjournaljmsrr.com The ability to modify both the phenolic and hydrazinyl ends of the molecule provides a platform for creating a large library of derivatives for screening and targeted research.

Chemical Properties and Synthesis

A deeper understanding of this compound's utility requires an examination of its intrinsic chemical properties and the methods employed for its synthesis.

Physical and Chemical Properties

This compound is typically a solid at room temperature. cymitquimica.com Its solubility and reactivity are influenced by the presence of both the polar hydroxyl and hydrazinyl groups. The hydrochloride salt form is generally more soluble in water. cymitquimica.com The key physical and chemical properties are summarized in the interactive data table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H8N2O | nih.gov |

| Molecular Weight | 124.14 g/mol | sigmaaldrich.com |

| Appearance | White to off-white crystalline solid (hydrochloride salt) | cymitquimica.com |

| Boiling Point | 320.0±25.0 °C (Predicted) | chemicalbook.com |

| Density | 1.313±0.06 g/cm3 (Predicted) | chemicalbook.com |

| pKa | 11.00±0.26 (Predicted) | chemicalbook.com |

Synthesis Methods

Several synthetic routes to this compound and its derivatives have been reported in the scientific literature. A common laboratory-scale approach involves the reduction of a corresponding nitro or diazonium compound. For instance, 4-nitrophenyl benzenesulfonate (B1194179) can be synthesized and subsequently reduced to form 4-hydrazinylphenyl benzenesulfonate. researchgate.net

Another documented method is the copper-catalyzed coupling reaction of an aryl halide with hydrazine hydrate (B1144303). chemicalbook.com This procedure involves heating a mixture of the aryl halide, a copper(I) iodide catalyst, sodium phosphate, and hydrazine hydrate in a suitable solvent like polyethylene (B3416737) glycol (PEG-400) under an inert atmosphere. chemicalbook.com

Furthermore, methods for producing similar compounds, such as 3-hydroxyphenylhydrazine, have been developed by reacting resorcinol (B1680541) with hydrazine hydrate, which avoids the often hazardous diazotization reaction of arylamines. google.com

Applications in Academic Research

The unique chemical characteristics of this compound have made it a valuable starting material in various areas of academic research.

Role in Organic Synthesis

In organic synthesis, this compound serves as a crucial building block for creating a variety of organic molecules. Its hydrazinyl group readily reacts with aldehydes and ketones to form stable hydrazones. This reactivity is fundamental in the construction of heterocyclic compounds like pyrazoles and triazoles. wikipedia.orgchemicalbook.com For example, it is used as a reagent in the synthesis of pyrazolone (B3327878) derivatives. chemicalbook.com

Applications in Medicinal Chemistry

The scaffold of this compound is of significant interest in medicinal chemistry due to the prevalence of phenol and hydrazine moieties in biologically active compounds. evitachem.com Researchers have explored its use in the synthesis of novel molecules with potential therapeutic properties. For example, derivatives of this compound have been investigated for their potential as anticancer agents. researchgate.net The synthesis of 4-hydrazinylphenyl benzenesulfonate and its evaluation for cytotoxicity against breast cancer cell lines has been reported. researchgate.net

Utility in Materials Science

In the field of materials science, the reactive nature of this compound allows for its incorporation into polymers and other materials to impart specific functionalities. journaljmsrr.com A notable application is in the development of corrosion inhibitors. For instance, a derivative, (E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)phenol, has been synthesized and studied for its ability to protect mild steel from corrosion in acidic environments. ijcsi.pro The nitrogen and oxygen atoms in the molecule can adsorb onto the metal surface, forming a protective layer. ijcsi.pro

Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-8-5-1-3-6(9)4-2-5/h1-4,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFRKHIBFYMILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydrazinylphenol and Its Analogues

Classical and Contemporary Synthetic Routes for 4-Hydrazinylphenol

Diazotization and Subsequent Reduction Protocols

A well-established method for synthesizing arylhydrazines, including this compound, involves the diazotization of an aromatic amine followed by reduction. omanchem.comorgsyn.org This process typically begins with the diazotization of an aniline (B41778) derivative, such as 4-aminophenol, using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures to form a diazonium salt. orgsyn.orgenvironmentclearance.nic.in

The resulting diazonium salt is then reduced to the corresponding hydrazine (B178648). nptel.ac.in Common reducing agents for this step include sodium sulfite (B76179) or stannous chloride (SnCl₂). nptel.ac.in The reaction with sodium sulfite can proceed through the formation of a covalent azo-sulfite intermediate, which, after further reaction and hydrolysis, yields the arylhydrazine. nptel.ac.in This classical approach, often referred to as the Fischer phenylhydrazine (B124118) synthesis, has been a mainstay in organic synthesis for many years. omanchem.com

A specific example involves the synthesis of 4-sulfonic acid phenylhydrazine from 4-sulfoacid aniline. google.com This process utilizes diazotization followed by reduction with sodium metabisulfite (B1197395) under controlled temperature and pH conditions. google.com The product is obtained after a final hydrolysis step. google.com

Innovations in this area include the development of continuous flow synthesis processes. wipo.int For instance, a continuous flow method for producing 4-chlorophenylhydrazine (B93024) salt has been developed, integrating diazotization, reduction, and acidolysis salt formation into a single, efficient process. wipo.int This method significantly reduces reaction times and improves safety and product purity. wipo.int

Copper-Catalyzed Amination Approaches to Aryl Hydrazines

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds, providing an alternative to traditional methods. mdpi.com These reactions are particularly useful for the synthesis of aryl hydrazines from aryl halides.

One efficient method describes the copper-catalyzed cross-coupling of aryl halides with aqueous hydrazine in polyethylene (B3416737) glycol (PEG)-400. researchgate.net This protocol is applicable to a range of aryl iodides and bromides, including those that are electron-deficient, electron-rich, or sterically hindered, and produces aryl hydrazines in good to excellent yields. researchgate.net The use of PEG-400 can act as both a ligand and a solvent. researchgate.net A general procedure for this type of reaction involves heating a mixture of the aryl halide, a copper(I) iodide (CuI) catalyst, a base such as sodium phosphate, and aqueous hydrazine in a sealed tube under an inert atmosphere. chemicalbook.com

Mechanistic studies have revealed that copper-catalyzed amination can proceed through different pathways. While a Cu(I)/Cu(III) cycle is traditionally considered, research has shown that a Cu(II)/Cu(III) cycle can be operative when specific ligands, such as a dianionic, dimethylpyrrole-based oxalohydrazido ligand, are employed. digitellinc.com A key advantage of a catalytic cycle that does not involve Cu(I) is that the reaction can be conducted in the presence of air and moisture, simplifying the experimental setup. digitellinc.com

The choice of ligand is crucial for the success of these reactions. Ligands such as L-proline have been used in combination with CuI to catalyze the synthesis of primary arylamines from aryl halides. acs.org

Table 1: Comparison of Copper-Catalyzed Amination Protocols

| Catalyst System | Ligand | Solvent | Substrate Scope | Key Features |

| CuI | None | PEG-400 | Electron-deficient and electron-rich aryl iodides and bromides | Efficient and convenient method. researchgate.net |

| Cu(II) complex | Dimethylpyrrole-based oxalohydrazido | Not specified | Electron-rich, neutral, and electron-poor arenes | Operates via a Cu(II)/Cu(III) cycle, can be run in air. digitellinc.com |

| CuI | L-proline | DMF | Aryl halides | Synthesis of primary arylamines. acs.org |

Synthesis from Halogenated Precursors

The synthesis of this compound and its analogues can be achieved starting from halogenated phenols or their derivatives. Copper-catalyzed N-arylation, a type of Ullmann condensation, is a frequently used method for this transformation. researchgate.net This reaction involves the coupling of an aryl halide with a nitrogen-containing nucleophile, such as hydrazine, in the presence of a copper catalyst.

For example, 4-halophenols can be coupled with hydrazine using a copper catalyst to yield this compound. The reaction conditions, including the choice of copper source, ligand, and solvent, are critical for achieving high yields and selectivity. Research has shown that various copper sources and ligands can be effective. researchgate.net

In a related synthesis, 4-sulfonamidophenyl hydrazines are prepared from p-chlorobenzenesulfonamide compounds. google.com The process involves dissolving the sulfonamide in dimethyl sulfoxide (B87167) (DMSO) and reacting it with aqueous hydrazine hydrate (B1144303) under heat. google.com The desired product precipitates upon the addition of water and can be isolated in high yield and purity. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles can be applied to develop more environmentally friendly methods.

One approach is the use of water as a solvent instead of volatile organic compounds. chemmethod.com For instance, the synthesis of azomethine compounds from 4-hydroxybenzoic acid hydrazide has been successfully carried out in water. chemmethod.com Another green technique is the use of microwave irradiation to accelerate reactions, which can significantly reduce reaction times and energy consumption compared to conventional heating methods like refluxing. chemmethod.com

The synthesis of 4-hydroxybenzoic acid hydrazide, a precursor for various derivatives, has been achieved by reacting p-hydroxy ethyl benzoate (B1203000) with hydrazine hydrate in a lab-made microwave oven, resulting in a high yield in a very short time. chemmethod.com This hydrazide can then be used to synthesize Schiff bases and 1,3,4-oxadiazole (B1194373) derivatives, also under microwave irradiation and using water as a solvent. chemmethod.com

The use of recyclable solvents and catalysts is another key aspect of green chemistry. Polyethylene glycol (PEG), for example, has been used as a solvent in the copper-catalyzed synthesis of aryl hydrazines and can be recovered and reused. researchgate.net

Synthesis of Key this compound Derivatives and Analogues

Hydrazone-N-Acylhydrazone Derivative Synthesis

Hydrazone and N-acylhydrazone derivatives of this compound are an important class of compounds with various biological activities. evitachem.com The synthesis of N-acylhydrazones typically involves a two-step process. plos.org

First, a hydrazide is prepared. This can be achieved through the hydrazinolysis of an ester. For example, 3,4,5-trimethoxybenzohydrazide (B1329584) is synthesized by refluxing methyl 3,4,5-trimethoxybenzoate (B1228286) with hydrazine hydrate in ethanol. plos.org Similarly, benzoic acid hydrazide derivatives are prepared by the esterification of the corresponding benzoic acid, followed by treatment with hydrazine hydrate. ekb.eg

The second step is the condensation of the hydrazide with an appropriate aldehyde or ketone. plos.orgekb.eg This reaction is often catalyzed by a small amount of acid, such as hydrochloric acid, in a suitable solvent like ethanol. plos.org The acidity of the reaction medium needs to be carefully controlled to ensure the protonation of the carbonyl group, which facilitates the nucleophilic attack by the hydrazide. ekb.eg

The synthesis of N-acylhydrazones can also be carried out in a multi-step procedure starting from a carboxylic acid. researchgate.net For example, a substituted phenylacetic acid is first converted to its methyl ester, which is then reacted with hydrazine monohydrate to form the corresponding acetohydrazide. researchgate.net This hydrazide is subsequently condensed with a hydroxy-substituted benzaldehyde (B42025) to yield the final N-acylhydrazone product. researchgate.net

Azo Compound Formation through Coupling Reactions

Azo compounds, characterized by the functional group R-N=N-R', are significant in dye manufacturing and pharmaceuticals. The synthesis of azo derivatives involving a phenol (B47542) moiety, such as in analogues of this compound, typically proceeds via an electrophilic aromatic substitution reaction. researchgate.netnumberanalytics.com The process commences with the diazotization of an aromatic amine, which involves treating the amine with sodium nitrite in an acidic medium to form a highly reactive diazonium salt. numberanalytics.com This diazonium salt then acts as an electrophile, reacting with an activated aromatic compound, the coupling partner.

In the context of synthesizing analogues like 4-hydroxyazobenzene, the diazonium salt of aniline is coupled with phenol. researchgate.net The reaction is pH-dependent and carefully controlled to ensure the desired product formation. The azo coupling preferably occurs at the para position of the phenol ring to minimize steric hindrance from the ortho-positioned hydroxyl group. researchgate.net

A typical laboratory synthesis of an azo dye involves the conversion of an aromatic amine, such as 4-aminophenol, into a diazonium ion intermediate. cuhk.edu.hk This intermediate is then reacted with a coupling agent like naphthalen-2-ol to produce the final azo dye. cuhk.edu.hk The yields of such reactions can be influenced by the nature of the aromatic compounds involved. For instance, coupling reactions with 1-naphthol (B170400) and 2-naphthol (B1666908) tend to give excellent yields, while those with phenol show moderate yields, and reactions with less activated rings like benzene (B151609) and toluene (B28343) result in poor yields. researchgate.net

Table 1: Examples of Azo Coupling Reactions and Yields

| Diazonium Salt Source | Coupling Partner | Product | Yield (%) |

| Aniline | 1-Naphthol | 1-(Phenylazo)-2-naphthol | 96% researchgate.net |

| Aniline | 2-Naphthol | 4-(Phenylazo)-1-naphthol | 81% researchgate.net |

| Aniline | Phenol | 4-Hydroxyazobenzene | 58% researchgate.net |

| Aniline | Toluene | 4-Methylazobenzene | 11% researchgate.net |

| Aniline | Benzene | Azobenzene | 4% researchgate.net |

This table presents data on the synthesis of various azo compounds through coupling reactions, highlighting the impact of the coupling partner on the reaction yield.

Schiff Base Derivative Preparation

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The synthesis of Schiff base derivatives from hydrazinyl compounds like this compound analogues involves the condensation reaction between a primary amine (or hydrazine/hydrazide) and an aldehyde or ketone.

For instance, Schiff bases can be prepared from phenylhydrazine and various aromatic aldehydes in absolute ethanol. rjptonline.org The reaction progress is often monitored using thin-layer chromatography (TLC). rjptonline.orgiiste.org A common method involves refluxing equimolar quantities of the hydrazine derivative and the corresponding aldehyde in a suitable solvent, sometimes with a catalytic amount of acid like glacial acetic acid. iiste.org The resulting product can then be isolated by pouring the reaction mixture onto crushed ice, followed by filtration and recrystallization. iiste.org

Microwave irradiation has emerged as an eco-friendly and rapid alternative to conventional heating methods for synthesizing Schiff bases. chemmethod.com This technique often utilizes water as a solvent, reducing the need for volatile organic solvents and significantly shortening reaction times. chemmethod.com For example, 4-hydroxybenzoic acid hydrazide can be reacted with various carbonyl compounds under microwave irradiation to produce Schiff base derivatives in high yields within minutes. chemmethod.com

Table 2: Synthesis of Schiff Base Derivatives

| Hydrazine/Hydrazide | Aldehyde/Ketone | Method | Solvent | Reaction Time |

| Phenylhydrazine | 4-Methoxybenzaldehyde | Reflux | Ethanol | 6 hours iiste.org |

| Phenylhydrazine | 4-Nitrobenzaldehyde | Reflux | Ethanol | 6 hours iiste.org |

| Phenylhydrazine | 4-Chlorobenzaldehyde | Not Specified | Absolute Ethanol | Not Specified rjptonline.org |

| 4-Hydroxybenzoic acid hydrazide | Various Aldehydes | Microwave | Water | < 10 minutes chemmethod.com |

| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | p-Chlorobenzaldehyde | Reflux | Ethanol | 3 hours nepjol.info |

| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Vanillin | Reflux | Ethanol | 3 hours nepjol.info |

This table summarizes various methods for the synthesis of Schiff base derivatives, showcasing different reactants, reaction conditions, and methodologies.

Boron-Containing Analogues and Their Synthesis

The incorporation of boron into organic molecules, particularly as boronic acids or their esters, has gained significant attention due to their unique chemical properties and applications in various fields, including medicinal chemistry. psu.edursc.org Boronic acids possess a vacant p-orbital on the boron atom, allowing them to form reversible covalent bonds with nucleophiles like oxygen and nitrogen. rsc.org

The synthesis of boron-containing primary amines, which can be considered analogues of hydrazinyl compounds, can be achieved through methods like a modified Gabriel synthesis to produce aminomethylphenyl boronate esters. psu.edu These boron-containing building blocks can be further utilized in multicomponent reactions, such as the Ugi four-component reaction, to create more complex peptoid-like structures. psu.edu

Another approach to creating boron-containing compounds is through the hydroamination of a boron-boron triple bond. nih.gov An N-heterocyclic-carbene-stabilized diboryne can react with primary amines in a catalyst-free manner to yield 1-amino-2-hydrodiborenes, which are considered boron analogues of enamines. nih.gov The electronic properties of the amine substituent can influence the structure and subsequent reactivity of the resulting diborene. nih.gov

Furthermore, boronic acids can be used to functionalize other molecules. For example, boric acid-functionalized quantum dots have been prepared using the covalent interaction between the boric acid group and cis-ortho-dihydroxyl compounds. researchgate.net This highlights the versatility of boron chemistry in creating novel functional materials.

Reactivity Profiles and Reaction Mechanisms of 4 Hydrazinylphenol

Fundamental Reaction Pathways

4-Hydrazinylphenol is a bifunctional organic compound containing both a hydroxyl (-OH) and a hydrazinyl (-NHNH2) group attached to a benzene (B151609) ring. This structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. cymitquimica.com

Oxidation Reactions and Product Characterization

The hydrazinyl group of this compound is susceptible to oxidation. cymitquimica.com Oxidation can lead to the formation of various products, including corresponding quinones. The specific product formed often depends on the oxidizing agent used and the reaction conditions. For instance, autoxidation of similar hydrazine (B178648) compounds can occur in the presence of oxygen, especially under neutral or alkaline conditions, and can be enhanced by catalysts like cobalt-tetrasulphophthalocyanines or manganese(III)-hematoporphyrin. mdpi.com This process can lead to dimerization and further complex cyclization reactions. mdpi.com

Reduction Reactions and Resulting Compounds

While the primary reactivity of the hydrazinyl group involves oxidation and condensation, reduction reactions can also occur. The reduction of the hydrazinyl group can lead to the formation of the corresponding amine. For example, reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be used to convert the hydrazinyl group to an amino group.

Nucleophilic Substitution Processes

The hydrazinyl group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atoms. soeagra.com This allows it to participate in nucleophilic substitution reactions. For instance, it can react with aryl halides, particularly those that are electron-deficient, to form substituted hydrazine derivatives. soeagra.comresearchgate.net The phenolic hydroxyl group can also participate in nucleophilic reactions, though typically under different conditions.

Condensation Reactions and Hydrazone Formation Mechanisms

A key reaction of this compound is its condensation with aldehydes and ketones to form hydrazones. soeagra.comnumberanalytics.com This reaction is a cornerstone of hydrazone chemistry and is widely used in synthesis. soeagra.com

The mechanism of hydrazone formation is a well-established process that typically occurs under acidic catalysis. numberanalytics.comresearchgate.net The reaction proceeds through the following key steps:

Nucleophilic Attack: The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. soeagra.comnumberanalytics.com

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate, often referred to as a hemiaminal. soeagra.comnih.gov

Proton Transfer: A proton is transferred, typically from the nitrogen to the oxygen atom. numberanalytics.com

Dehydration: The hydroxyl group of the intermediate is protonated, and a molecule of water is eliminated. soeagra.comnih.gov

Hydrazone Formation: The final deprotonation yields the stable hydrazone product with a carbon-nitrogen double bond (C=N). soeagra.comnih.gov

Catalysis in Hydrazone and Related Bond-Forming Reactions

The rate of hydrazone formation can be significantly influenced by catalysis. nih.gov

Acid Catalysis: The reaction is generally catalyzed by acids, with an optimal pH range typically between 4 and 6. numberanalytics.comresearchgate.net The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. nih.gov

Aniline (B41778) and its Derivatives: Aromatic amines like aniline and its derivatives are known to be effective nucleophilic catalysts for hydrazone formation. nih.gov They can form a more reactive imine intermediate with the carbonyl compound, which then reacts more rapidly with the hydrazine. nih.gov

Bifunctional Catalysts: Recent research has focused on the development of bifunctional catalysts that can both control pH and catalyze the reaction. rsc.org For example, 2-(aminomethyl)imidazoles and N,N-dimethylethylenediamine have been shown to accelerate these reactions by several orders of magnitude. rsc.org

Host-Guest Chemistry: Cucurbit uril (CB ) has been used to control the rate of hydrazone formation by encapsulating and either inhibiting or enhancing the activity of organocatalysts. d-nb.info

Stability and Reactivity Considerations in Synthetic Applications

The stability and reactivity of this compound and its resulting hydrazone derivatives are crucial considerations in their synthetic applications.

Stability of this compound: Hydrazine solutions can be unstable in the presence of oxygen, particularly under neutral or alkaline conditions. mdpi.com However, they are generally more stable under strongly acidic conditions. mdpi.com

Reactivity of Hydrazones: Hydrazones themselves are reactive molecules containing two connected nitrogen atoms and a C=N double bond. soeagra.com Both nitrogen atoms are nucleophilic, with the amino-type nitrogen being more so. The carbon atom of the hydrazone group can exhibit both electrophilic and nucleophilic character. soeagra.com

Hydrolytic Stability of Hydrazones: Hydrazone formation is a reversible process, and the resulting hydrazones can undergo hydrolysis in aqueous media. nih.gov The stability of the hydrazone linkage can be tailored by modifying the structure of the reactants. nih.gov For instance, hydrazones are generally more labile than oximes, which can be advantageous for applications requiring controlled release. nih.gov

Irreversible Formations: In certain reactions, such as the reaction of hydrazines with aromatic aldehydes containing an ortho-boronyl moiety, the resulting products, like 4,3-borazaroisoquinolines, are formed irreversibly and are stable in aqueous solution. nih.govresearchgate.net

Structural Elucidation and Spectroscopic Characterization of 4 Hydrazinylphenol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the characterization of chemical compounds. Different regions of the electromagnetic spectrum provide unique insights into molecular features.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons to higher energy states. This technique is particularly useful for identifying the presence of chromophores, which are the parts of a molecule responsible for its color. The absorption is influenced by the molecular structure, with conjugated systems—alternating single and double bonds—typically absorbing at longer wavelengths.

Table 1: Representative UV-Vis Absorption Data for Related Compounds

| Compound | Wavelength (λmax) | Reference |

|---|---|---|

| Benzene (B151609) | 254 nm | msu.edu |

| Phenylhydrazine (B124118) | ~200 nm, 254 nm | msu.edu |

| 2-(4-hydroxyphenylazo)benzoic acid | 254 nm, 365 nm | researchgate.net |

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. Each type of bond (e.g., O-H, N-H, C=C) has a characteristic absorption range.

In the FTIR spectrum of a 4-Hydrazinylphenol derivative, such as 4-hydrazinylphenyl benzenesulfonate (B1194179), key absorption bands confirm its structure. researchgate.net The spectrum of this compound itself would be expected to show characteristic peaks corresponding to the vibrations of its primary functional groups.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Phenolic O-H | Stretching, H-bonded | ~3400-3200 (Broad) | Confirms the presence of the hydroxyl group. |

| Hydrazine (B178648) N-H | Stretching | ~3350-3250 | Indicates the N-H bonds of the hydrazine moiety. |

| Aromatic C-H | Stretching | ~3100-3000 | Characteristic of the benzene ring. |

| Aromatic C=C | Stretching | ~1600, ~1500 | Confirms the presence of the aromatic ring. |

| C-O | Stretching | ~1260-1200 | Indicates the bond between the phenol (B47542) and the ring. |

For comparison, the FTIR spectrum of 4-hydroxyazobenzene, a structurally related compound, shows a broad peak for the H-bonded hydroxyl group from 3540-3215 cm⁻¹ and peaks for the aromatic C-H groups from 2965-2920 cm⁻¹. researchgate.net Similarly, a thiosemicarbazone derivative of 2-hydroxyphenyl hydrazine displayed characteristic peaks at 3280 cm⁻¹ (O-H stretch), 3134 cm⁻¹ (N-H stretch), and 1050 cm⁻¹ (N-N stretch). scirp.orgscirp.org

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

¹³C NMR: Provides information about the different types of carbon atoms in a molecule. savemyexams.com

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring, the hydroxyl (-OH) proton, and the hydrazine (-NH and -NH₂) protons. The aromatic protons would appear as a characteristic pattern (likely two doublets) due to their substitution pattern on the benzene ring. The ¹³C NMR spectrum would show four signals for the aromatic carbons (due to symmetry) plus any carbons in substituent groups.

While specific spectral data for the parent this compound is not detailed in the surveyed literature, data for derivatives are available. For instance, in a thiosemicarbazone derivative of 2-hydroxyphenyl hydrazine, the aromatic protons appear as a multiplet between 6.89 and 7.52 ppm, the phenolic -OH proton as a singlet at 7.92 ppm, and the hydrazine protons at 7.88 ppm and 10.54 ppm. scirp.orgscirp.org The ¹³C NMR of this derivative showed the phenolic C-O signal at 146.34 ppm and the aromatic carbon signals between 132.1 and 116.31 ppm. scirp.orgscirp.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H NMR | ||

| Aromatic H (ortho to -OH) | ~6.7-6.9 | Appears as a doublet. |

| Aromatic H (ortho to -NHNH₂) | ~7.0-7.2 | Appears as a doublet. |

| -OH | Variable, ~4.0-7.0 | Broad singlet, position depends on solvent and concentration. |

| -NH, -NH₂ | Variable, ~3.5-5.5 | Broad signals, positions depend on solvent and concentration. |

| ¹³C NMR | ||

| C-OH | ~150-155 | Carbon attached to the hydroxyl group. |

| C-NHNH₂ | ~145-150 | Carbon attached to the hydrazine group. |

| Aromatic C (ortho to -OH) | ~115-120 | |

| Aromatic C (ortho to -NHNH₂) | ~118-122 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation patterns, can offer further structural clues. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.

The calculated monoisotopic mass of this compound (C₆H₈N₂O) is 124.063663 Da. musechem.com In a mass spectrum, a prominent peak would be expected at or near this m/z value, corresponding to the molecular ion (M⁺) or the protonated molecule ([M+H]⁺ at m/z 125.0715). For example, the mass spectrum of the related compound 4-methylphenylhydrazine (B1211910) shows a top peak at m/z 122, corresponding to its molecular weight. nih.gov The fragmentation pattern would likely involve the loss of fragments such as NH₂ or N₂H₃.

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. It provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure determination for the parent this compound was not found in public databases, extensive crystallographic studies have been performed on its derivatives. For example, the crystal structure of (E)-2(1-(2-hydroxyphenyl) hydrazine)-1-carbothioamide, a derivative of the isomer 2-hydroxyphenyl hydrazine, was determined to be in the monoclinic space group P21/n. scirp.orgscirp.org The analysis revealed the exact bond lengths, such as the C-S bond at 1.6980 Å, and confirmed the presence of intermolecular hydrogen bonds that organize the molecules into layers in the crystal lattice. scirp.org Such studies are crucial for understanding the solid-state properties of these molecules.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close match between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition.

For this compound (C₆H₈N₂O), the theoretical elemental composition is:

Carbon (C): 58.05%

Hydrogen (H): 6.50%

Nitrogen (N): 22.57%

Oxygen (O): 12.89%

Experimental data from the synthesis of a thiosemicarbazone derivative of hydroxyphenyl hydrazine showed a close correlation between calculated and found elemental percentages, corroborating its proposed formula. scirp.orgscirp.org For example, the calculated nitrogen content was 20.08%, while the found value was 19.96%. scirp.orgscirp.org This level of agreement is typical for confirming the composition of a newly synthesized compound.

Computational and Theoretical Investigations of 4 Hydrazinylphenol

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a popular computational method for investigating the electronic structure and reactivity of chemical compounds. mdpi.com This approach is used to determine atomic and molecular properties and to derive important concepts in chemistry. mdpi.com For derivatives of 4-Hydrazinylphenol, DFT studies have been instrumental in understanding their molecular geometry and reactivity, particularly in the context of corrosion inhibition. ijcsi.pro

In a study of a derivative, (E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)phenol, the initial geometry of the inhibitor molecule was optimized using the B3LYP/6-31G(d) level of theory and basis set. ijcsi.pro Such calculations help to identify the most stable conformation of the molecule. The study highlighted that organic compounds with high basicity and electron density, particularly on heteroatoms like nitrogen and oxygen, show a strong tendency to resist corrosion. ijcsi.pro The nitrogen and oxygen atoms in the this compound moiety act as active sites for adsorption, forming protective layers on metal surfaces. ijcsi.pro

DFT also allows for the calculation of various reactivity descriptors. These descriptors, including chemical potential (µ), chemical hardness (η), and electrophilicity (ω), are calculated to understand the reactivity of molecules. nih.gov The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the electron-donating and accepting capabilities of a molecule, which are central to its reactivity. ijcsi.pro

Table 1: Illustrative Global Quantum Chemical Descriptors Calculated via DFT

| Parameter | Symbol | Formula | Significance in Reactivity |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Potential | µ | (EHOMO + ELUMO)/2 | Electron escaping tendency |

| Electrophilicity Index | ω | µ²/2η | Propensity to accept electrons |

This table illustrates the types of quantum chemical descriptors that are typically calculated in DFT studies to predict molecular reactivity. The values are specific to the molecule and the computational method used.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to determining the electronic properties of molecules, which govern their behavior in chemical reactions and their interactions with other molecules or surfaces. tennessee.eduaspbs.com These methods, ranging from semi-empirical to ab initio Hartree-Fock and DFT, provide a theoretical framework for understanding properties like polarizability and partial atomic charges. mdpi.com

The electronic structure of a molecule is a key determinant of its solvation properties. mdpi.com Quantum chemical methods are employed to develop descriptors for Quantitative Structure-Activity Relationship (QSAR) models, which predict properties like the partition coefficient (logP). mdpi.com For instance, a successful QSAR model was developed using only polarizability and partial atomic charges on nitrogen and oxygen. mdpi.com

Furthermore, the molecular electrostatic potential (MEP) surface is a valuable tool derived from quantum chemical calculations. orientjchem.org The MEP visualizes the electronic density distribution, providing insights into regions susceptible to electrophilic and nucleophilic attacks, as well as hydrogen-bonding interactions. orientjchem.org For a molecule like this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen and nitrogen atoms of the hydroxyl and hydrazinyl groups, respectively, indicating these as likely sites for interaction with electrophiles or for forming hydrogen bonds.

Table 2: Examples of Electronic Properties Determined by Quantum Chemical Calculations

| Property | Description | Relevance |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Polarizability | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | Affects intermolecular forces and reactivity. |

| Partial Atomic Charges | The charge distribution among the atoms within a molecule. | Indicates reactive sites for electrostatic interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic potential around a molecule. | Identifies electron-rich and electron-poor regions, predicting sites for chemical reactions. |

This table provides examples of electronic properties that can be calculated using quantum chemical methods to understand the behavior of a molecule.

Theoretical Insights into Molecular Interactions and Adsorption Mechanisms

Theoretical studies offer a molecular-level understanding of how compounds like this compound interact with other materials, such as metal surfaces. This is particularly relevant in fields like corrosion science. ijcsi.pro DFT calculations can model the adsorption of a molecule onto a surface, providing insights into the mechanism of interaction. ijcsi.pro

For a derivative of this compound, theoretical investigations revealed that the adsorption process involves the transfer of electrons from the molecule to the metal surface. ijcsi.pro The distribution of the HOMO and LUMO provides a picture of these electron transfer processes. ijcsi.pro The presence of nitrogen and oxygen atoms as active centers is crucial for the formation of a protective layer that hinders corrosive attacks. ijcsi.pro

The interaction energy between the molecule and the surface can be calculated, offering a quantitative measure of the strength of adsorption. The study of molecular interactions through DFT can explain reactivity through principles like the "maximum hardness principle," although these are often considered "rules of thumb" with potential exceptions. frontiersin.org By modeling the system, researchers can elucidate the orientation of the adsorbed molecule and the specific atoms involved in the bonding with the surface. These theoretical insights are invaluable for the rational design of molecules with specific surface activities.

Applications in Advanced Chemical Research Domains

Role in Organic Synthesis as a Building Block and Reagent

As a bifunctional molecule, 4-Hydrazinylphenol serves as a versatile building block and reagent in organic synthesis. Its hydrazine (B178648) and phenol (B47542) moieties offer dual reactivity, allowing for the construction of complex molecular architectures and the execution of specific chemical transformations.

Complex organic frameworks, such as Metal-Organic Frameworks (MOFs), are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The design and synthesis of these materials are of significant interest for applications in gas storage, catalysis, and sensing. frontiersin.org The organic linkers are crucial components that dictate the framework's structure and properties. nih.gov

The utility of hydrazine-functionalized linkers has been demonstrated in the synthesis of robust frameworks. For instance, a hydrazine-functionalized Hf-UiO-66 MOF has been successfully prepared using a solvothermal method. rsc.org In this structure, the hydrazine group (–NHNH₂) is appended to the organic linker, where its Brønsted acidic nature, in conjunction with the Lewis acidic metal nodes, plays an active role in catalysis. rsc.org This demonstrates the principle that functional groups like hydrazine can be incorporated into complex frameworks to impart specific chemical properties. The presence of both a hydrazine group and a phenolic hydroxyl group in this compound makes it a promising candidate as a precursor for such functional frameworks and coordination polymers, where these groups can coordinate with metal centers or participate in forming the extended structure. nih.govmdpi.com

Functional group interconversion is a fundamental aspect of organic synthesis, involving the transformation of one functional group into another. This compound, as a substituted arylhydrazine, is a key reagent in one of the most classic name reactions for synthesizing indoles: the Fischer indole (B1671886) synthesis. wikipedia.org

The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgyoutube.com The reaction proceeds through several key steps:

Hydrazone Formation: The arylhydrazine (e.g., this compound) reacts with a carbonyl compound to form a phenylhydrazone. alfa-chemistry.com

Tautomerization: The phenylhydrazone tautomerizes to its enamine form. jk-sci.com

nih.govnih.gov-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a nih.govnih.gov-sigmatropic rearrangement, which is the core bond-forming step. jk-sci.com

Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia (B1221849) to form the final aromatic indole ring. alfa-chemistry.com

The use of a substituted phenylhydrazine (B124118) like this compound allows for the synthesis of specifically substituted indoles. For example, using this compound would lead to the formation of a 5-hydroxyindole (B134679) scaffold, a structural motif present in biologically significant molecules like the neurotransmitter serotonin. This reaction is a prime example of how this compound acts as a reagent to interconvert carbonyl functionalities into a complex heterocyclic system. youtube.com

In medicinal chemistry and drug discovery, a molecular scaffold is the core structure of a compound to which various functional groups are attached. The design of novel scaffolds is crucial for developing new therapeutic agents. globalresearchonline.net Phenylhydrazine and its derivatives are valuable starting materials for creating such chemically active scaffolds. researchgate.netnih.gov

The 4-hydroxyphenyl moiety is a recognized pharmacophore found in numerous bioactive compounds. Research has shown that scaffolds incorporating this feature can be used to target specific biological systems. For instance, compounds based on a (4-(4-hydroxyphenyl)piperazin-1-yl) scaffold have been synthesized and evaluated as potent tyrosinase inhibitors, which have applications in treating skin hyperpigmentation disorders. nih.govnih.gov While not directly derived from this compound, these studies highlight the value of the 4-hydroxyphenyl unit in designing bioactive molecules. The combination of this phenolic group with a reactive hydrazine functional group in this compound provides a synthetic handle for building diverse libraries of compounds for biological screening. evitachem.com

Methodologies for Environmental Remediation Research

The degradation of persistent organic pollutants in wastewater is a significant environmental challenge. jetir.org Research into effective remediation techniques is critical, with a focus on methods that can mineralize hazardous compounds into benign substances like CO₂ and water. mdpi.com

Advanced Oxidation Processes (AOPs) are a class of procedures used for wastewater treatment that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). researchgate.netasianpubs.org These radicals are powerful, non-selective oxidizing agents that can degrade a wide range of bio-recalcitrant organic compounds, including phenols and their derivatives. jetir.orgjetir.org

Common AOPs include:

Fenton and Photo-Fenton Processes: These use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to generate hydroxyl radicals. The process can be enhanced with UV light (photo-Fenton). asianpubs.org

Ozonation: Utilizes ozone (O₃), sometimes in combination with UV light or catalysts, to oxidize pollutants. jetir.org

Photocatalysis: Employs a semiconductor catalyst (like TiO₂) and a light source to generate radicals. mdpi.com

Given its structure as a phenolic hydrazine, this compound can be subject to degradation by AOPs. The phenolic ring is susceptible to attack by hydroxyl radicals, leading to ring-opening and subsequent mineralization. researchgate.net Studies on the degradation of phenol itself show that AOPs are highly effective, providing a model for the potential remediation pathways of substituted phenols like this compound. evitachem.commdpi.com

The efficiency of AOPs in degrading pollutants is highly dependent on various operational parameters. daneshyari.com Optimization of these parameters is a key area of research to maximize degradation rates and mineralization efficiency while minimizing operational costs. For the degradation of phenolic compounds using methods like the Fenton process, several key parameters are typically investigated:

pH: The pH of the solution is critical. For the Fenton process, an acidic pH, typically around 3, is optimal to keep iron in solution and promote the generation of hydroxyl radicals. nih.govneptjournal.com

Reagent Concentration: The concentrations of the oxidant (e.g., H₂O₂) and the catalyst (e.g., Fe²⁺) must be carefully controlled. The molar ratio of H₂O₂ to the pollutant and to the iron catalyst significantly impacts the degradation efficiency. niscpr.res.in

Temperature: Reaction temperature can influence the rate of degradation. While higher temperatures can increase reaction rates, they can also lead to the unproductive decomposition of H₂O₂. niscpr.res.in

Operating Pressure: In certain AOPs, such as hydrodynamic cavitation, operating pressure is a key variable that influences the formation and collapse of cavities, which drives the generation of radicals. evitachem.com

Research on phenol degradation provides a framework for the expected optimization trends for this compound. The table below summarizes typical optimal conditions found in studies on phenol degradation using the Fenton process, which would serve as a starting point for research on this compound.

| Parameter | Optimal Range/Value | Rationale |

| pH | 3 - 4 | Prevents precipitation of iron hydroxides and maximizes hydroxyl radical generation. nih.gov |

| Temperature (°C) | 30 - 40 | Balances increased reaction kinetics against the accelerated decomposition of H₂O₂ at higher temperatures. neptjournal.comniscpr.res.in |

| [H₂O₂]/[Phenol] Molar Ratio | Varies (e.g., >10) | Ensures sufficient oxidant is available for complete degradation. The exact ratio depends on the initial pollutant concentration. niscpr.res.in |

| [H₂O₂]/[Fe²⁺] Molar Ratio | Varies (e.g., ~2) | Optimizes the catalytic cycle for hydroxyl radical production. niscpr.res.in |

Corrosion Inhibition Studies and Mechanisms

Design and Synthesis of this compound-Derived Corrosion Inhibitors

The design of corrosion inhibitors derived from this compound often involves its reaction with other organic molecules to form Schiff bases or other derivatives. This synthetic strategy aims to create molecules with enhanced surface area and a greater number of adsorption centers, which can form a more effective protective layer on the metal surface.

A notable example is the synthesis of (E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)phenol. This compound is synthesized from this compound and is designed to safeguard mild steel in acidic environments like 0.5 M HCl. researchgate.net The synthesis of such derivatives is a key area of research, with a focus on creating compounds that are not only effective but also environmentally friendly and cost-effective to produce. chemijournal.com The general approach for synthesizing Schiff base derivatives involves the condensation reaction between an aldehyde or a ketone and a primary amine, a reaction that has been known for over a century. chemijournal.comscielo.br

The effectiveness of these inhibitors is largely attributed to the presence of functional groups such as the imine group (-C=N-), aromatic rings, and heteroatoms (N, O, S), which enhance their ability to adsorb onto metal surfaces. rsc.org

Investigation of Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which this compound derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com This adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both. mdpi.com

The presence of nitrogen and oxygen atoms with lone pairs of electrons, as well as the π-electrons in the aromatic ring of this compound derivatives, facilitates their adsorption. researchgate.net In acidic solutions, these molecules can become protonated, leading to electrostatic interactions with the negatively charged metal surface (due to the specific adsorption of anions like Cl⁻). Additionally, the lone pairs on nitrogen and oxygen atoms can be shared with the vacant d-orbitals of the metal, forming coordinate bonds (chemisorption).

The adsorption behavior of these inhibitors is often studied using adsorption isotherms, such as the Langmuir isotherm, which provides insights into the nature of the interaction between the inhibitor and the metal surface. arabjchem.orgnih.gov The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. nih.gov The strength and nature of this adsorption are critical factors in determining the inhibitor's efficiency.

Computational methods, such as Density Functional Theory (DFT), are also employed to provide deeper insights into the molecular interactions and the adsorption mechanism. researchgate.net These studies help in understanding the electronic properties of the inhibitor molecules and their interaction with the metal surface at a molecular level.

Electrochemical Characterization Techniques in Corrosion Research (e.g., EIS)

Electrochemical techniques are fundamental in evaluating the performance of corrosion inhibitors. Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive method used to study the inhibitor's effectiveness and the mechanism of corrosion inhibition. arabjchem.orgchemrevlett.com

In a typical EIS experiment for a mild steel specimen in an acidic solution (e.g., 1 M HCl), a small amplitude AC signal is applied over a range of frequencies. arabjchem.org The resulting impedance data is often represented as Nyquist and Bode plots.

Nyquist Plots: For an uninhibited system, the Nyquist plot typically shows a single depressed semicircle, representing the charge transfer resistance and the double-layer capacitance at the metal/solution interface. In the presence of an effective inhibitor derived from this compound, the diameter of this semicircle increases significantly. arabjchem.org This increase in diameter corresponds to an increase in the charge transfer resistance (Rct), indicating a slowing down of the corrosion process.

Bode Plots: The Bode plot provides information about the impedance modulus and phase angle as a function of frequency. An increase in the impedance modulus at low frequencies and a shift in the phase angle peak to higher values in the presence of the inhibitor also signify enhanced corrosion protection.

The EIS data can be fitted to an equivalent electrical circuit model to quantify the corrosion parameters. A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) to account for the non-ideal capacitive behavior of the double layer. The inhibition efficiency (%IE) can be calculated from the Rct values with and without the inhibitor.

The following table illustrates typical data obtained from EIS measurements for a corrosion inhibitor.

| Inhibitor Concentration (ppm) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |

| 0 (Blank) | 50 | 200 | - |

| 50 | 250 | 100 | 80.0 |

| 100 | 500 | 80 | 90.0 |

| 200 | 1000 | 60 | 95.0 |

The decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration is attributed to the replacement of water molecules at the metal surface by the inhibitor molecules, which have a lower dielectric constant and increase the thickness of the electrical double layer. nih.gov

Contributions to Materials Science and Engineering Research

While the application of this compound in corrosion inhibition is a significant area of research, its potential contributions to materials science and engineering are also being explored. The reactive nature of the hydrazinyl and phenol groups allows for its incorporation into various polymer structures, potentially leading to the development of novel functional materials.

Development of Novel Functional Materials Utilizing this compound Derivatives

The synthesis of high-performance polymers, such as polyamides and polyimides, often involves the reaction of diamines with diacid chlorides or dianhydrides. nih.govncl.res.in this compound, with its amine functionality, presents an opportunity for its use as a monomer or a modifying agent in the synthesis of such polymers. The incorporation of the phenolic hydroxyl group could impart unique properties to the resulting polymers, such as improved solubility, thermal stability, or specific functionalities.

For instance, the synthesis of novel polyamides can be achieved through the polycondensation of a diamine with various aromatic and aliphatic diacid chlorides. scielo.br While specific examples utilizing this compound as the diamine component are not extensively documented in the reviewed literature, its chemical structure suggests its potential in this area. The introduction of the hydroxyl group could lead to polymers with enhanced hydrogen bonding capabilities, affecting their mechanical and thermal properties.

Furthermore, the development of functional polymers often involves the incorporation of specific chemical groups to achieve desired properties like stimuli-responsiveness, antifouling, or anticoagulant properties. nih.gov The reactivity of the hydrazinyl and hydroxyl groups in this compound could be exploited to attach other functional moieties, leading to the creation of advanced materials for various applications.

Exploration of Optical Properties in Material Systems

The incorporation of chromophoric and fluorophoric units into polymer backbones is a key strategy for developing materials with specific optical properties for applications in sensors, optoelectronics, and bioimaging. mdpi.com Aromatic hydrazine derivatives, particularly phenylhydrazones, have been shown to exhibit fluorescence. scilit.com

The synthesis of polymers containing this compound derivatives could lead to materials with interesting photophysical properties. The extended π-conjugation that can be achieved by forming Schiff bases from this compound could result in materials that absorb and emit light in the visible region of the electromagnetic spectrum. scilit.com

The optical properties of such polymers would be influenced by the specific chemical structure of the repeating unit, the nature of the polymer backbone, and the intermolecular interactions in the solid state. For example, the fluorescence of phenylhydrazone derivatives is intricately linked to the nature of the substituents on the phenyl ring, which modulate the intramolecular electron density and conformational rigidity. The polymer matrix itself can also play an active role in governing dye aggregation and influencing the emission characteristics.

While the direct investigation of the optical properties of polymers specifically derived from this compound is not widely reported, the known photophysical behavior of related aromatic hydrazine compounds suggests a promising avenue for future research in the design of novel fluorescent polymers.

Chemical Biology and Bioconjugation Research Methodologies

In the field of chemical biology, this compound serves as a valuable molecular probe and building block. Its reactivity and structural similarity to natural amino acids like tyrosine allow researchers to explore and manipulate biological systems at the molecular level.

Utilization in Enzyme Mechanism Investigations and Biochemical Assay Development

This compound has been notably utilized in studies concerning the enzyme tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Phenolic compounds are known to interact with the active site of tyrosinase, and derivatives of this compound have been investigated as tyrosinase inhibitors. These studies provide insights into the enzyme's substrate specificity and catalytic mechanism. The phenolic hydroxyl group of this compound can mimic the natural substrate of tyrosinase, L-tyrosine, allowing it to bind to the enzyme's active site. The nature of this binding, whether competitive, non-competitive, or mixed-type inhibition, can be elucidated through kinetic studies, offering a deeper understanding of the enzyme's functional dynamics.

The reactivity of the hydrazine group also lends itself to the development of biochemical assays. For instance, spectrophotometric assays are commonly used to measure tyrosinase activity by monitoring the formation of colored products. While direct use of this compound as a chromogenic substrate in a widely established assay is not extensively documented in the reviewed literature, its derivatives can be designed to produce a detectable signal upon enzymatic action. The development of sensitive and specific assays is crucial for high-throughput screening of potential enzyme inhibitors or activators. The principles of such assays often rely on the enzymatic conversion of a substrate into a product with distinct optical properties, a role that can be fulfilled by appropriately designed hydrazine-containing molecules.

Development of Bioconjugation Strategies via Hydrazine Linkages

The hydrazine moiety of this compound is a potent nucleophile that readily reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages. This reaction is a cornerstone of bioconjugation chemistry, enabling the covalent attachment of this compound to biomolecules. The formation of hydrazone bonds is particularly advantageous as it proceeds under mild, aqueous conditions, which are compatible with the structural integrity of most biological macromolecules like proteins and carbohydrates.

This strategy can be employed for the site-specific modification of proteins. By introducing a carbonyl group onto a protein through genetic or chemical methods, this compound can be selectively attached to that site. This allows for the precise installation of a phenolic group, which can then be used for further functionalization or to probe the local environment of the protein. For example, a protein can be engineered to contain an unnatural amino acid with a ketone-bearing side chain, which then serves as a chemical handle for reaction with this compound.

Furthermore, this hydrazone ligation strategy can be extended to the conjugation of carbohydrates. The reducing end of a sugar contains a latent aldehyde group that can react with the hydrazine of this compound, providing a method for linking sugars to other molecules.

Exploration of Chemical Interactions with Biological Molecules

The chemical properties of this compound facilitate its interaction with a variety of biological molecules. Its most studied interaction is with the enzyme tyrosinase. Molecular docking studies of compounds structurally related to this compound have provided computational models of how these molecules fit into the active site of tyrosinase. These models suggest that the 4-hydroxyphenyl group plays a critical role in binding, often orienting itself towards the copper ions within the catalytic center of the enzyme. The interactions can involve hydrogen bonding between the phenolic hydroxyl group and amino acid residues in the active site, as well as π-π stacking interactions between the aromatic ring and residues such as histidine.

Beyond its role as an enzyme inhibitor, the potential for this compound to interact with other biological macromolecules exists. For instance, the hydrazine group can potentially form hydrogen bonds with the functional groups present in amino acid side chains or nucleic acid bases. However, specific and detailed investigations into the interactions of this compound with proteins other than tyrosinase, or with DNA and RNA, are less prevalent in the current body of scientific literature. The exploration of these interactions could open new avenues for the application of this compound as a probe for studying the structure and function of a wider range of biological systems.

Analytical Methodologies for 4 Hydrazinylphenol and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of 4-hydrazinylphenol and related compounds due to their ability to separate complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. cdc.govciop.pl Reversed-phase HPLC (RP-HPLC) is a common mode employed for the separation of phenolic compounds. rasayanjournal.co.inresearchgate.net

A typical RP-HPLC method for analyzing phenolic compounds involves a C18 column. rasayanjournal.co.inimpactfactor.org The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution, which may be acidified with agents like phosphoric acid or trifluoroacetic acid to improve peak shape and resolution. researchgate.netsielc.com Detection is commonly achieved using a UV-Vis detector, as phenolic compounds absorb UV light. impactfactor.org For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with mass spectrometry (MS). bldpharm.comnih.gov

For instance, a study on the separation of chlorophenylhydrazine isomers utilized a Waters X-Bridge C18 column and an optimized mobile phase to achieve effective separation and quantification. rasayanjournal.co.inresearchgate.net The detection limits for the impurities were found to be as low as 0.02% to 0.04%. rasayanjournal.co.inresearchgate.net

Table 1: Example of HPLC Conditions for Phenolic Compound Analysis

| Parameter | Condition |

| Column | Symmetry C18, 5µm, 4.6x250mm impactfactor.org |

| Mobile Phase | Gradient of Acetonitrile and Phosphoric Acid impactfactor.org |

| Flow Rate | 1.0 ml/min impactfactor.org |

| Detection | UV at 280-360 nm impactfactor.org |

| Injection Volume | 20 µl impactfactor.org |

Gas Chromatography (GC) for Volatile Hydrazine (B178648) Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. researchgate.net While this compound itself is not highly volatile, GC can be employed for the analysis of more volatile hydrazine derivatives. researchgate.net Direct analysis of hydrazines by GC can be challenging due to their polarity and potential for interaction with the column. researchgate.net

To overcome these challenges, derivatization is often employed to convert the polar hydrazines into more volatile and less polar derivatives. researchgate.netchrom-china.com For example, acetone (B3395972) can be used as a derivatizing agent, reacting with hydrazine to form a more volatile product suitable for GC analysis. chrom-china.com Capillary gas chromatography (CGC) offers higher sensitivity and separation efficiency compared to packed columns. researchgate.net When coupled with a mass spectrometry detector (MSD), GC-MS provides a potent tool for the identification and quantification of volatile hydrazine derivatives. cdc.govchrom-china.com

Spectrophotometric Quantification Methods for Hydrazine Compounds

Spectrophotometric methods offer a simple and cost-effective approach for the quantification of hydrazine compounds. mt.comaip.org These methods are typically based on a color-forming reaction where the intensity of the color produced is proportional to the concentration of the hydrazine compound. mt.com

A widely used reagent for the spectrophotometric determination of hydrazines is p-dimethylaminobenzaldehyde (p-DAB). mt.comresearchgate.net In an acidic medium, p-DAB reacts with hydrazine to form a yellow-colored azine, which can be measured spectrophotometrically at a specific wavelength, typically around 458 nm. mt.comresearchgate.net

Other spectrophotometric methods involve oxidation-reduction reactions. For instance, one method is based on the reaction of hydrazine with cerium(IV) ions in an acidic medium, followed by the reaction of the remaining cerium(IV) with a reagent like bromopyrogallol red to produce a colored complex. aip.org The decrease in color intensity is then related to the initial hydrazine concentration.

Table 2: Comparison of Spectrophotometric Methods for Hydrazine Determination

| Reagent | Principle | Wavelength (nm) |

| p-Dimethylaminobenzaldehyde mt.comresearchgate.net | Formation of a colored azine | 458 mt.comresearchgate.net |

| Cerium(IV) and Bromopyrogallol Red aip.org | Oxidation-reduction | 498 aip.org |

| Chromate and Promethazine aip.org | Oxidation-reduction | 515 aip.org |

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a key strategy in the analysis of this compound and its derivatives to improve their analytical properties for techniques like HPLC and GC. cdc.govresearchgate.net The primary goals of derivatization are to increase volatility, enhance thermal stability, improve chromatographic separation, and increase detection sensitivity. chrom-china.com

For GC analysis, derivatization is often necessary to convert the polar and reactive hydrazine functional group into a less polar and more volatile derivative. researchgate.net Aldehydes and ketones, such as benzaldehyde (B42025) or acetone, are common derivatizing agents that react with hydrazines to form stable hydrazones. chrom-china.comosha.gov

In HPLC, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. nih.gov For example, phenylhydrazine (B124118) can be reacted with carbohydrates to form phenylhydrazone derivatives, which increases their sensitivity for both mass spectrometry and UV detection. nih.gov

Impurity Profiling and Positional Isomer Analysis in Synthesized Samples

Impurity profiling is a critical aspect of quality control for synthesized this compound, aiming to identify and quantify unwanted byproducts. mt.comresearchgate.net These impurities can arise from starting materials, side reactions, or degradation products. researchgate.net Regulatory bodies like the FDA and ICH have established guidelines for the reporting and control of impurities in pharmaceutical substances. mt.comresearchgate.net

A significant challenge in the synthesis of this compound is the potential formation of positional isomers, such as 2-hydrazinylphenol (B8683941) and 3-hydrazinylphenol. google.compharmaffiliates.com These isomers often have similar chemical properties, making their separation and quantification difficult. rasayanjournal.co.in

HPLC is the primary technique used for impurity profiling and the analysis of positional isomers. rasayanjournal.co.in Developing a robust HPLC method with high resolving power is essential to separate the main compound from its closely related impurities. rasayanjournal.co.inresearchgate.net A study on the impurity profiling of 4-chlorophenylhydrazine (B93024) hydrochloride successfully developed an HPLC method to separate and quantify its positional isomers, 2-chlorophenylhydrazine and 3-chlorophenylhydrazine, with detection limits in the range of 0.02-0.04%. rasayanjournal.co.inresearchgate.net

In-situ sampling techniques coupled with offline analysis like UPLC can provide valuable insights into the formation and interconnectivities of impurities during a chemical reaction. mt.com This understanding is crucial for optimizing reaction conditions to minimize the formation of undesirable impurities. mt.com

Table 3: Common Impurities in Phenylhydrazine Synthesis

| Impurity | Potential Source |

| Positional Isomers (e.g., 2- and 3-isomers) rasayanjournal.co.in | Side reactions during synthesis |

| Unreacted Starting Materials chemicalbook.com | Incomplete reaction |

| By-products from Side Reactions researchgate.net | Competing reaction pathways |

| Degradation Products researchgate.net | Instability of the product under reaction or storage conditions |

Future Directions and Emerging Research Avenues

Advancements in Sustainable Synthesis Protocols for 4-Hydrazinylphenol

The imperative for greener and more sustainable chemical processes has driven innovation in the synthesis of this compound. Traditional synthetic routes are being re-evaluated and novel, eco-friendly alternatives are being explored to minimize environmental impact, reduce waste, and improve efficiency.

Modern approaches to the synthesis of this compound and its derivatives are increasingly incorporating the principles of green chemistry. These methods prioritize the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, the use of water as a solvent, where feasible, represents a significant step towards a more environmentally benign process.

One area of advancement is the use of microwave-assisted synthesis . This technique can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. chemmethod.comnih.govresearchgate.netnih.gov For example, the synthesis of hydrazide derivatives, which are structurally related to this compound, has been shown to be highly efficient under microwave irradiation, often requiring only a few minutes to reach completion. chemmethod.com

Flow chemistry is another promising avenue for the sustainable production of this compound and its derivatives. bohrium.comresearchgate.netrsc.orgucd.ienih.gov Continuous flow processes offer several advantages over batch synthesis, including enhanced heat and mass transfer, improved reaction control, and the potential for safer operation, especially when dealing with energetic intermediates. The synthesis of hydrazine (B178648) derivatives from alcohols has been successfully demonstrated using flow technology, highlighting its potential for broader applications. bohrium.comrsc.org

The development of novel catalytic systems is also central to advancing sustainable synthesis. For example, copper-catalyzed coupling reactions have been employed for the synthesis of aryl hydrazines. chemicalbook.com Research is ongoing to develop more efficient and recyclable catalysts, including organocatalysts like L-proline, which can promote reactions under mild and environmentally friendly conditions. mdpi.com

| Synthesis Technique | Key Advantages in the Context of this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, potentially higher yields, reduced energy consumption. chemmethod.comnih.govresearchgate.netnih.gov |

| Flow Chemistry | Enhanced safety, improved process control, potential for scalability and automation. bohrium.comresearchgate.netrsc.orgucd.ienih.gov |

| Organocatalysis | Use of non-toxic and readily available catalysts, mild reaction conditions. mdpi.com |

| Aqueous Media Synthesis | Elimination of hazardous organic solvents, improved safety profile. |

Novel Derivative Design for Specific Chemical Reactivity Enhancement

The inherent reactivity of this compound's functional groups provides a rich platform for the design and synthesis of novel derivatives with tailored chemical properties. By strategically modifying the core structure, researchers can enhance its reactivity for specific applications, leading to the development of new materials, catalysts, and biologically active molecules.

The hydrazine moiety is a key site for derivatization. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones . This reaction is a cornerstone in the functionalization of this compound and can be used to introduce a wide range of substituents, thereby modulating the electronic and steric properties of the molecule. These hydrazone derivatives are known to possess a variety of biological activities.

Furthermore, this compound is a valuable precursor for the synthesis of heterocyclic compounds, most notably pyrazoles . The reaction of the hydrazine group with 1,3-dicarbonyl compounds or other suitable precursors leads to the formation of the pyrazole ring, a scaffold that is present in numerous pharmaceuticals. nih.govchemmethod.com The design of novel pyrazole derivatives derived from this compound allows for the exploration of new chemical space and the potential discovery of compounds with enhanced biological efficacy.

| Derivative Class | Synthetic Precursor | Key Reaction Type | Potential for Reactivity Enhancement |